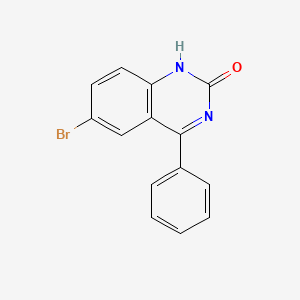

6-Bromo-4-phenyl-1H-quinazolin-2-one

Description

The exact mass of the compound 6-Bromo-4-phenyl-1H-quinazolin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-phenyl-1H-quinazolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-phenyl-1H-quinazolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRZROIZOHWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187088 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33443-53-7 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold, a structural motif consistently found in molecules with significant biological activity.[1][2][3][4] Its rigid, bicyclic nature provides a well-defined three-dimensional framework for orienting functional groups, making it an ideal starting point for the design of targeted therapeutics. Derivatives of quinazolinone have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[5][6][7]

This guide focuses on a specific derivative, 6-Bromo-4-phenyl-1H-quinazolin-2-one . The introduction of a bromine atom at the 6-position and a phenyl group at the 4-position significantly influences the molecule's electronic, steric, and lipophilic properties. A thorough understanding of these physicochemical characteristics is paramount for researchers in medicinal chemistry and drug development, as these properties govern the compound's behavior in both chemical and biological systems, dictating its synthesis, formulation, and ultimate therapeutic potential. This document serves as a comprehensive technical resource, synthesizing available data with field-proven experimental methodologies to provide a holistic view of this promising compound.

Molecular and Structural Characteristics

The foundational properties of a compound are its molecular formula and structure. These dictate all other physicochemical and biological attributes.

-

Chemical Formula: C₁₄H₉BrN₂O

-

Systematic Name (IUPAC): 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one

The structure consists of a planar quinazolinone ring system. The bromine atom, a halogen, is an electron-withdrawing group that can also participate in halogen bonding, a potentially crucial interaction in ligand-receptor binding. The phenyl group at position 4 is a bulky, hydrophobic moiety that significantly impacts the molecule's solubility and potential for π-π stacking interactions.

Data Summary Table

For rapid reference, the core physicochemical data for 6-Bromo-4-phenyl-1H-quinazolin-2-one are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉BrN₂O | [8][9] |

| Molecular Weight | 301.14 g/mol | [8][9][10] |

| CAS Number | 33443-53-7 | [9][10][11] |

| Density | ~1.57 g/cm³ (predicted) | [9] |

| LogP (Octanol/Water) | 2.71 (predicted) | [11] |

| SMILES | Brc1ccc2NC(=O)N=C(c3ccccc3)c2c1 | [11] |

Synthetic Strategy: A Plausible Pathway

While multiple synthetic routes to quinazolinone derivatives exist, a common and effective strategy involves the cyclization of substituted anthranilic acid derivatives.[10] For 6-Bromo-4-phenyl-1H-quinazolin-2-one, a logical pathway begins with 2-amino-5-bromobenzoic acid.

Causality in Synthesis: The choice of starting material is critical; 2-amino-5-bromobenzoic acid provides the necessary bromine substituent and the ortho-amino acid functionality required for the formation of the quinazolinone ring. The reaction sequence typically involves the formation of an amide intermediate, followed by cyclization.

Caption: Logical workflow for the synthesis of the target compound.

Solubility Profile and Determination

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability.

Expertise & Experience: Based on its structure, 6-Bromo-4-phenyl-1H-quinazolin-2-one is predicted to be a poorly water-soluble, crystalline solid. The large, nonpolar surface area contributed by the fused aromatic rings and the phenyl substituent, combined with the heavy bromine atom, results in high lipophilicity (LogP ≈ 2.71)[11]. Therefore, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol, particularly upon heating. Its solubility in water is expected to be negligible.

Experimental Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method

This protocol provides a definitive measure of a compound's solubility in a given solvent system, which is essential for developing formulations and designing biological assays.

Trustworthiness: The shake-flask method is a gold-standard technique. By ensuring a true equilibrium is reached between the solid-state compound and the solution, it provides a reliable and reproducible measure of thermodynamic solubility.

-

Preparation: Add an excess amount of solid 6-Bromo-4-phenyl-1H-quinazolin-2-one to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a minimum of 24-48 hours. This extended period is necessary to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For more robust separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The measured concentration represents the thermodynamic solubility.

Caption: Workflow for determining thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone core and the phenyl ring. The N-H proton of the lactam moiety would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and a key signal for the carbonyl carbon (C=O) of the lactam group, typically in the range of δ 160-170 ppm.[12]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is crucial for confirming the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[12] This pattern is a definitive signature for the presence of a single bromine atom.

-

Experimental Protocol: NMR Sample Preparation and Analysis

Causality in Methodology: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for quinazolinone derivatives as it is an excellent solvent for this class of compounds and its residual water peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard because its signal (0.00 ppm) is sharp and located away from the signals of most organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure and assign all proton and carbon signals.

Thermal Properties and Analysis

Thermal properties, particularly the melting point, are indicators of purity and lattice energy.

Expertise & Experience: As a crystalline solid with a relatively rigid structure and a molecular weight over 300 g/mol , 6-Bromo-4-phenyl-1H-quinazolin-2-one is expected to have a high melting point, likely well above 200°C.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Trustworthiness: While a traditional melting point apparatus provides a range, DSC offers a more precise and quantitative measure of thermal transitions. It measures the heat flow into or out of a sample as it is heated, providing not only the melting point but also information on phase transitions, decomposition, and purity.

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Programming: Place both the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile, typically a heating rate of 5-10°C/min under an inert nitrogen atmosphere.

-

Data Acquisition: Initiate the heating program. The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Caption: Standard workflow for DSC analysis.

Conclusion

6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound with physicochemical properties that make it a compelling subject for further investigation in medicinal chemistry and materials science. Its structural rigidity, lipophilicity, and the presence of a reactive bromine handle provide numerous opportunities for synthetic modification and biological screening. The experimental protocols detailed in this guide represent robust, validated methods for characterizing this and similar molecules, ensuring the generation of high-quality, reliable data. A comprehensive understanding of these core properties is the essential first step in unlocking the full potential of this promising chemical scaffold.

References

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A review on biological activity of quinazolinones. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

6-Bromo-2-phenylquinazolin-4(1H)-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Clin Case Rep Trials. Retrieved January 18, 2026, from [Link]

-

6-Bromo-4-phenyl-1H-quinazolin-2-one. (2024). Chemsrc.com. Retrieved January 18, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Journal of Clinical Case Reports and Trails. Retrieved January 18, 2026, from [Link]

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

6-bromo-4-phenylquinazoline-2(1H)-one. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mediresonline.org [mediresonline.org]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-4-phenyl-1H-quinazolin-2-one Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-bromo-4-phenylquinazoline-2(1H)-one [stenutz.eu]

- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 6-Bromo-4-phenyl-1H-quinazolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 6-Bromo-4-phenyl-1H-quinazolin-2-one. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development. By offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and further investigation of this promising molecular scaffold.

The quinazolinone core is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position and a phenyl group at the 4-position is anticipated to modulate its biological activity, offering potential for the development of new therapeutic agents. A thorough understanding of its spectral properties is the foundational step in unlocking this potential.

Molecular Structure and Key Features

6-Bromo-4-phenyl-1H-quinazolin-2-one possesses a rigid, bicyclic heterocyclic system. The presence of aromatic rings, a lactam moiety (cyclic amide), and a halogen substituent gives rise to a unique spectral fingerprint.

Caption: Molecular structure of 6-Bromo-4-phenyl-1H-quinazolin-2-one.

Part 1: Synthesis and Characterization

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and illustrates a general approach to the quinazolinone core.[1]

-

Step 1: Acetylation of 5-Bromoanthranilic Acid. To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add benzoyl chloride dropwise at room temperature with stirring.

-

Step 2: Cyclization. The resulting intermediate is then cyclized to form the benzoxazinone ring. This can often be achieved by heating the reaction mixture.

-

Step 3: Ring Transformation to Quinazolinone. The benzoxazinone intermediate is reacted with a nitrogen source, such as an amine or ammonia, to yield the final quinazolinone product. For 6-Bromo-4-phenyl-1H-quinazolin-2-one, this would involve a rearrangement and cyclization cascade.

The progress of the reaction should be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Caption: General synthetic workflow for 6-bromo-quinazolinone derivatives.

Part 2: Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one is expected to show distinct signals corresponding to the protons on the quinazolinone core and the phenyl substituent. Based on data from similar 6-bromo-quinazolinone derivatives, the following assignments can be predicted.[2]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Position 1) | 10.0 - 12.0 | Singlet (broad) | - |

| H-5 | ~ 8.2 | Doublet | ~ 2.0 |

| H-7 | ~ 7.8 | Doublet of doublets | ~ 8.5, 2.0 |

| H-8 | ~ 7.6 | Doublet | ~ 8.5 |

| Phenyl Protons | 7.3 - 7.5 | Multiplet | - |

-

The broad singlet in the downfield region (10.0-12.0 ppm) is characteristic of the N-H proton of the lactam, which can undergo exchange with deuterium oxide.

-

The aromatic protons on the quinazolinone ring will appear as a set of coupled signals. The proton at position 5 (H-5) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group and the bromine atom.

-

The protons of the 4-phenyl group will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C-2) | 160 - 165 |

| C-4 | 150 - 155 |

| C-8a | 145 - 150 |

| Phenyl C (ipso) | 135 - 140 |

| Aromatic CHs | 115 - 135 |

| C-Br (C-6) | 110 - 120 |

-

The carbonyl carbon (C-2) will be the most downfield signal.

-

The carbon atom bearing the bromine (C-6) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.

-

The remaining aromatic carbons will resonate in the typical region of 115-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule. For 6-Bromo-4-phenyl-1H-quinazolin-2-one, the following characteristic absorption bands are expected.[1][2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3000 | Medium, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (lactam) | 1710 - 1670 | Strong |

| C=N Stretch | 1620 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium |

-

A strong absorption band in the region of 1710-1670 cm⁻¹ is a definitive indicator of the lactam carbonyl group.

-

The broad band between 3200 and 3000 cm⁻¹ corresponds to the N-H stretching vibration.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Bromo-4-phenyl-1H-quinazolin-2-one (C₁₄H₉BrN₂O), the expected molecular weight is approximately 300.99 g/mol .

The mass spectrum of a related compound, 6-Bromo-2-phenylquinazolin-4(1H)-one, shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Expected Fragmentation Pathway:

Caption: A plausible mass spectrometry fragmentation pathway.

Key fragments would likely arise from the loss of CO, the bromine radical, and cleavage to produce the phenyl cation (m/z 77) and the brominated quinazolinone fragment.

Part 3: Conclusion and Future Directions

This technical guide has provided a detailed overview of the expected spectral characteristics of 6-Bromo-4-phenyl-1H-quinazolin-2-one. By combining theoretical predictions with experimental data from closely related analogues, a comprehensive spectral profile has been established. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

The unique structural features of 6-Bromo-4-phenyl-1H-quinazolin-2-one make it a compelling candidate for further investigation in drug discovery programs. Future work should focus on the definitive synthesis and full experimental characterization of this molecule, followed by a thorough evaluation of its biological activities.

References

- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. International Journal of ChemTech Research, 3(2), 645-651.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135741485, 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link].

Sources

The Therapeutic Potential of 6-Bromo-Quinazolinone Derivatives: Synthesis, Biological Activity, and Future Prospects

An In-Depth Technical Guide

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among these, 6-bromo-substituted quinazolinone derivatives have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The strategic placement of a bromine atom at the 6-position often enhances the lipophilicity and metabolic stability of the molecule, contributing to improved pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 6-bromo-4-phenyl-1H-quinazolin-2-one and its structurally related, more extensively studied 4(3H)-quinazolinone isomers. We delve into the mechanistic underpinnings of their therapeutic actions, detail key experimental protocols for their evaluation, and present a forward-looking perspective on their potential in drug discovery and development.

The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry

Quinazolines and their oxidized derivatives, quinazolinones, are nitrogen-containing heterocyclic compounds that are of paramount interest to medicinal chemists.[5][6] Their rigid, planar structure serves as an effective scaffold for interacting with a variety of biological targets. This versatility has led to the development of several FDA-approved drugs based on this core, particularly in oncology, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[3]

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1] Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the 2, 3, and 6 positions. The introduction of a bromine atom at the 6-position is a common strategy to modulate the electronic and steric properties of the molecule, often leading to enhanced potency. The phenyl group, typically at the 2- or 3-position, provides a key point for further functionalization to optimize target binding and pharmacokinetic properties.

Synthetic Strategies for 6-Bromo-Quinazolinone Derivatives

The synthesis of 6-bromo-quinazolinone derivatives typically begins with 5-bromoanthranilic acid, a readily available starting material.[7] The following sections outline a common and effective synthetic pathway.

General Synthetic Route

A prevalent method involves a two-step process. First, 5-bromoanthranilic acid is condensed with an appropriate reagent to form a 6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine (e.g., aniline to introduce the 3-phenyl group) to yield the final 6-bromo-quinazolin-4-one derivative.[2][7] For derivatives with a thiol group at position 2, 5-bromoanthranilic acid can be reacted with a phenyl isothiocyanate to form a key 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate, which can be further alkylated.[3]

Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate used for generating a variety of S-substituted derivatives.[3]

-

Reaction Setup: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) is prepared in absolute ethanol (30 mL).

-

Reflux: The reaction mixture is refluxed at 65°C for 20 hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is filtered. The collected residue is then recrystallized from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate.[3]

-

Derivatization (S-Alkylation): To synthesize the final S-substituted compounds, the intermediate (1 mmol) is dissolved in DMF (15 mL). Potassium carbonate (K₂CO₃, 1.2 mmol) is added, followed by the desired alkyl halide or substituted benzyl bromide (1.5 mmol). The mixture is refluxed for 24 hours, after which it is poured onto crushed ice. The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final product.[3]

Caption: General workflow for the synthesis of S-substituted 6-bromo-quinazolinones.

Anticancer Activity

Quinazolinone derivatives are well-established as a promising class of anticancer agents.[8][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[1]

Mechanism of Action: EGFR Inhibition

Many quinazolinone-based anticancer drugs function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in many cancers. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways such as the PI3K/Akt pathway, which ultimately leads to reduced tumor cell growth and survival.[1] Molecular docking studies have shown that 6-bromo-quinazolinone derivatives can effectively bind to the EGFR active site, forming key hydrogen bonds and other interactions.[3]

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic activity of compounds on cancer cell lines.[7]

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized 6-bromo-quinazolinone derivatives for 48 hours. A positive control like Doxorubicin or Erlotinib is also used.[3]

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives.

| Compound ID | R Group (at 2-thio position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 | Reference |

| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 | [3] |

| 8c | n-propyl | 30.60 ± 1.51 | 35.70 ± 2.65 | [3] |

| Erlotinib | (Positive Control) | 25.10 ± 1.45 | 10.35 ± 0.81 | [3] |

| Doxorubicin | (Positive Control) | 0.95 ± 0.05 | 1.15 ± 0.09 | [3] |

Data sourced from recent studies on novel quinazolinone derivatives.[3]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[2] 6-Bromo-quinazolinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[5][10]

Protocol: Antimicrobial Screening (Cup-Plate Agar Diffusion)

The cup-plate or agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][10]

-

Media Preparation: Sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans).

-

Well Preparation: Wells or "cups" (typically 6-8 mm in diameter) are aseptically punched into the agar.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a known concentration is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[5]

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.

Caption: Experimental workflow for the agar cup-plate diffusion method.

Antimicrobial Data

The table below presents the antimicrobial activity of various 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones.

| Compound ID | 3-Phenyl Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. C. albicans | Reference |

| 2b | 2-methoxyphenyl | 18 | 15 | [2] |

| 2c | 4-methoxyphenyl | 18 | 16 | [2] |

| 2d | 2-chlorophenyl | 16 | 19 | [2] |

| 2g | 4-bromophenyl | 15 | 18 | [2] |

| Fluconazole | (Standard Antifungal) | - | 22 | [2] |

Data represents the zone of inhibition at a concentration of 50 µg/mL.[2]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been evaluated for their potential to mitigate the inflammatory response.[4][10]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[2][10]

-

Animal Grouping: Wistar albino rats are divided into groups (control, standard, and test groups).

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The standard group receives a known anti-inflammatory drug like Ibuprofen, and the control group receives the vehicle.

-

Induction of Inflammation: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Data

The following table shows the anti-inflammatory activity of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones.

| Compound ID | 3-Phenyl Substituent | % Inhibition of Edema (at 3h) | Reference |

| 2a | phenyl | 31.28% | [2] |

| 2b | 2-methoxyphenyl | 39.45% | [2] |

| 2c | 4-methoxyphenyl | 40.10% | [2] |

| Ibuprofen | (Standard Drug) | 42.50% | [2] |

Activity measured at a dose of 50 mg/kg.[2]

Structure-Activity Relationship (SAR) Analysis

The collective data from biological screenings allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective derivatives.

-

Position 6 Substitution: The presence of the bromine atom at position 6 is consistently associated with significant biological activity across anticancer, antimicrobial, and anti-inflammatory assays.[2][3][4]

-

Position 2 Substitution: The nature of the substituent at the 2-position is critical. For anticancer activity, S-alkylation with small aliphatic chains like n-butyl (compound 8a) showed greater potency against MCF-7 cells than Erlotinib.[3] For antimicrobial and anti-inflammatory activities, a small methyl group at this position proved effective.[2]

-

Position 3 Substitution: The substituent on the phenyl ring at the 3-position significantly modulates activity. For anti-inflammatory and antibacterial effects, electron-donating methoxy groups (compounds 2b and 2c) on the phenyl ring resulted in the highest activity, comparable to the standard drug.[2] For antifungal activity, electron-withdrawing groups like chloro (2d) and bromo (2g) were favorable.[2]

Caption: Key structure-activity relationship sites on the 6-bromo-quinazolinone scaffold.

Future Perspectives and Conclusion

Derivatives of the 6-bromo-quinazolinone scaffold represent a highly promising class of therapeutic agents with a remarkable breadth of biological activity. The data clearly demonstrates their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Future research should focus on several key areas:

-

Lead Optimization: Synthesizing new analogues based on the established SAR to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy: Advancing the most promising compounds from in vitro and initial in vivo models to more comprehensive preclinical studies, including xenograft models for cancer and infection models for antimicrobial activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for compounds that show potent activity but whose mechanism is not yet fully understood.

-

Toxicity Profiling: Conducting thorough safety and toxicity assessments to ensure a favorable therapeutic window for any potential drug candidates.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem.

- Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mediresonline.org [mediresonline.org]

- 6. mediresonline.org [mediresonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 6-Bromo-Quinazolinones as a Privileged Scaffold in Oncology Drug Discovery: A Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2] Among its many derivatives, the 6-bromo-quinazolinone core has emerged as a particularly fruitful platform for the development of novel anticancer agents.[1][3][4] This technical guide offers a comprehensive exploration of the foundational research, synthesis, mechanism of action, and therapeutic potential of 6-bromo-quinazolinone compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and provides detailed experimental methodologies to facilitate further investigation into this promising class of molecules.

Introduction: The Quinazolinone Core in Oncology

The quinazoline ring system has proven to be a versatile and highly effective scaffold in the design of targeted cancer therapies. Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this heterocyclic motif.[5] These agents primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][6]

The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly enhance the anticancer properties of these compounds.[3][5][8] This guide will delve into the specifics of 6-bromo-quinazolinone derivatives, exploring their synthesis, biological evaluation, and the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for 6-Bromo-Quinazolinone Derivatives

The synthetic accessibility of the 6-bromo-quinazolinone core is a key advantage, allowing for extensive derivatization and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] A common and efficient synthetic approach commences with 5-bromoanthranilic acid.[1]

A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position.[1] For instance, reaction with an appropriate acyl chloride or anhydride can yield a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate.[1] This intermediate is then reacted with an amine or another nucleophile to form the final quinazolinone ring.[1] This versatile pathway enables the introduction of a wide array of substituents at the 2 and 3-positions, which is crucial for optimizing the biological activity of the final compounds.[1]

Detailed Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol describes a common method for synthesizing a key intermediate in the development of 6-bromo-quinazolinone derivatives.

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5)

-

A mixture of 5-bromoanthranilic acid (3) (2.16 g, 10 mmol), phenyl isothiocyanate (4) (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65 °C for 20 hours.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The obtained residue is recrystallized from ethanol to yield the pure intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5).[5]

Detailed Experimental Protocol: Synthesis of 2-Alkyl/Arylthio-6-bromo-3-phenylquinazolin-4(3H)-one Derivatives

This protocol outlines the derivatization of the thiol group at the 2-position.

Step 1: Derivatization of Intermediate (5)

-

Intermediate 5 (1 mmol) is dissolved in 15 mL of DMF.

-

K₂CO₃ (1.2 mmol) is added to the solution over 5 minutes.

-

Various alkyl halides (1.5 mmol) or substituted benzyl bromides (1.5 mmol) are then added to the reaction mixture.[5]

-

The resulting mixture is refluxed for 24 hours.

-

Reaction completion is monitored by TLC.

-

The reaction mixture is then poured onto crushed ice.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final quinazoline-4-one derivatives.[5]

Caption: Simplified EGFR signaling and its inhibition by 6-bromo-quinazolinones.

In Vitro Anticancer Activity and Structure-Activity Relationships (SAR)

The cytotoxic potential of synthesized 6-bromo-quinazolinone derivatives is typically assessed against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1][5][9]This colorimetric assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. [8] Systematic SAR studies have revealed that the nature of the substituents at the 2 and 3-positions of the quinazolinone ring significantly influences the anticancer activity. [5][9]For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, modifications at the 2-position thiol group led to varying potencies against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. [3]

Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

[3]

| Compound ID | R Group (Substitution at 2-position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 |

|---|---|---|---|

| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |

| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |

| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |

These results suggest that aliphatic linkers at the 2-position may be more favorable for cytotoxic activity compared to aromatic moieties in this particular series. [5][9]Compound 8a, with an n-butyl group, demonstrated the most potent activity against both cell lines. [5][9]Furthermore, compound 8a exhibited selectivity for cancer cells over normal cell lines, with an IC₅₀ value of 84.20 ± 1.72 µM against the MRC-5 normal cell line. [5][9]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for evaluating the in vitro anticancer activity of novel compounds.

Step 1: Cell Seeding

-

Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density. [1]2. The plates are incubated to allow for cell attachment. [1] Step 2: Compound Treatment

-

The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin). [1][5][9]2. The plates are incubated for a specified period (e.g., 24-48 hours). [1] Step 3: MTT Addition and Formazan Solubilization

-

MTT solution is added to each well and the plates are incubated. [8]2. The medium is removed, and DMSO is added to dissolve the formazan crystals. [8] Step 4: Absorbance Measurement

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and IC₅₀ values are determined.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Future Directions and Conclusion

The 6-bromo-quinazolinone scaffold represents a privileged structure in medicinal chemistry, providing a versatile foundation for the creation of novel therapeutic agents. [1]The foundational research into their mechanisms of action, particularly as EGFR inhibitors, underscores their significant potential in oncology. [1]While much of the focus has been on their anticancer properties, some derivatives have also demonstrated anti-inflammatory and antimicrobial activities, suggesting a broader therapeutic promise. [1][10][11] Future research should continue to explore the vast chemical space around the 6-bromo-quinazolinone core. The development of more selective and potent inhibitors, including those that can overcome drug resistance, remains a critical goal. Further in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation and optimization of compounds based on the 6-bromo-quinazolinone scaffold are poised to deliver new and effective treatments for a range of human diseases.

References

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

-

6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. ACS Publications. [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]

-

Synthesis of 6‐bromo‐2‐(pyridine‐3‐yl)‐4‐substituted quinazoline compounds as EGFR inhibitors. ResearchGate. [Link]

-

6‐Bromoquinazolinone derivatives, with their cytotoxicity on MCF‐7 and SW480 cancer cell lines. ResearchGate. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

-

6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. ResearchGate. [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

-

The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. [Link]

-

3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

-

Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]

-

Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Dual Therapeutic Potential of Quinazolinone Derivatives: Antibacterial and Anti-inflammatory Applications

This guide provides an in-depth exploration of the quinazolinone scaffold, a privileged structure in medicinal chemistry, focusing on its significant antibacterial and anti-inflammatory properties.[1][2] For researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven insights, detailing mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols.

The Quinazolinone Core: A Scaffold of Versatility

Quinazolinone, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, has garnered immense interest in drug discovery.[1][3] Its structural versatility allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4] This inherent adaptability has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory effects.[5][6][7] FDA-approved drugs such as Gefitinib and Erlotinib underscore the clinical significance of this scaffold, validating its utility as a foundational structure for therapeutic agents.[4][5][8]

The rationale for focusing on quinazolinones stems from their proven ability to interact with various biological targets. Their lipophilic nature often facilitates passage across biological membranes, a crucial attribute for bioavailability.[1] The strategic placement of different functional groups on the quinazolinone core can dramatically alter its binding affinities and, consequently, its therapeutic efficacy.

Antibacterial Properties of Quinazolinone Derivatives

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[2][9] Quinazolinone derivatives have emerged as a promising class of antibacterial agents, demonstrating potent activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria.[4][5][10][11]

Mechanism of Antibacterial Action

The antibacterial effects of quinazolinones are not attributed to a single mechanism but rather a range of interactions with essential bacterial processes. This multi-target potential is a significant advantage in combating resistance.

-

Inhibition of DNA Gyrase and Topoisomerase: Structurally similar to quinolone antibiotics, many quinazolinone derivatives are proposed to exert their bactericidal or bacteriostatic effects by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[12][13] These enzymes are critical for DNA replication, supercoiling, and chromosome segregation. By disrupting these processes, the derivatives effectively halt bacterial proliferation.[12][13][14]

-

Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives have been identified as non-β-lactam inhibitors of PBPs.[10][15] One notable compound was found to bind to the allosteric site of PBP2a in MRSA, an enzyme responsible for resistance to conventional β-lactam antibiotics.[15] This mechanism is particularly valuable as it offers a pathway to overcome established resistance profiles.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Systematic modification of the quinazolinone scaffold has elucidated key structural determinants for antibacterial potency. Understanding these relationships is fundamental to the rational design of next-generation derivatives.

-

Substitutions at Positions 2 and 3: These positions are critical for activity. The introduction of substituted aromatic rings at position 3 and methyl or thiol groups at position 2 is often essential for potent antimicrobial effects.[5][16]

-

Halogenation at Positions 6 and 8: The presence of halogen atoms, such as chlorine or bromine, at the 6th and 8th positions of the quinazolinone ring can significantly enhance antimicrobial activity.[5][17][18] This is often linked to increased lipophilicity, which may improve cell wall penetration.[19]

-

Amine Substitutions at Position 4: Incorporating amine or substituted amine moieties at the 4th position is another established strategy to boost antibacterial efficacy.[5][17]

The following diagram illustrates the key positions on the quinazolinone scaffold that are pivotal for modulating antibacterial activity.

Caption: Key sites on the quinazolinone scaffold for antibacterial SAR modifications.

Data Presentation: Antibacterial Efficacy

The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for representative quinazolinone derivatives against various bacterial strains.[9]

| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | [9][10] |

| Compound 27 | Linezolid-Resistant S. aureus | ≤0.5 | [9][10] |

| Compound 16 | S. aureus ATCC 29213 | 0.003 | [9] |

| Compound 15 | S. aureus ATCC 29213 | 0.03 | [9] |

| Compound 19 | Pseudomonas aeruginosa | 250 | [11] |

| Compound 5a | E. coli | 1 | [20] |

| Schiff Base 4e | Pseudomonas aeruginosa | 32 | [9] |

| Schiff Base 4e | S. aureus | 32 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standardized assay for determining the MIC of novel compounds.[12][21] The causality behind this choice is its high-throughput nature and quantitative output, allowing for efficient screening and comparison of multiple derivatives.

Objective: To determine the lowest concentration of a quinazolinone derivative that prevents visible growth of a specific bacterium.

Materials:

-

Quinazolinone derivatives (stock solutions in DMSO)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 8739)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Inoculum Preparation: Select 4-5 isolated colonies from an overnight culture plate. Suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.0 × 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of each quinazolinone derivative in the 96-well plate using CAMHB. The typical concentration range to screen is 0.03 to 128 µg/mL. Ensure a column is reserved for a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Anti-inflammatory Properties of Quinazolinone Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders and arthritis.[17] Quinazolinone derivatives have demonstrated significant anti-inflammatory activity, often through mechanisms that offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinones are primarily mediated through the modulation of key inflammatory pathways.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[24][25] Many quinazolinone derivatives exhibit selective inhibition of COX-2 over COX-1, which is a highly desirable trait.[24] This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

-

Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

-

Nitric Oxide (NO) Production Inhibition: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Some quinazolinones can inhibit LPS-induced NO production in macrophage cell lines, thereby dampening the inflammatory cascade.[26][27]

The diagram below illustrates the general workflow for screening and validating the dual activities of quinazolinone derivatives.

Caption: General workflow for the development of quinazolinone-based therapeutics.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of quinazolinones is also highly dependent on their substitution patterns.

-

Substituents on Phenyl Rings: For derivatives with phenyl rings at positions 2 or 3, the nature of the substituent is crucial. Compounds with electron-releasing groups (e.g., alkyl, alkoxy) often show better activity than those with electron-withdrawing groups (e.g., nitro, halogen).[22]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazolidinones or azetidinones, at the 3-position can significantly enhance anti-inflammatory potential.[7]

-

Lipophilicity: Increased lipophilic character, often achieved through substitutions on pendant aryl rings, can lead to higher activity.[22][23]

Data Presentation: Anti-inflammatory Efficacy

The following table presents data from the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

| Compound ID | Substitution Pattern | % Inhibition of Edema | Reference |

| 21 | 6-bromo, 2-methyl, 3-[thiazolidinone-phenyl] | 32.5% | [7] |

| 15 | 6-bromo, 2-methyl, 3-[azetidinone-phenyl] | 27.3% | [7] |

| 9 | 6-bromo, 2-methyl, 3-[Schiff base] | 20.4% | [7] |

| 32 | 2,3,6-trisubstituted | >50% (Higher than Phenylbutazone) | [22][23] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This protocol describes a classic and reliable in vivo method to screen for acute anti-inflammatory activity.[17][19][28] Its selection is justified by its high reproducibility and its ability to model edema, a cardinal sign of inflammation.

Objective: To evaluate the ability of quinazolinone derivatives to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats or Swiss albino mice

-

Quinazolinone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in sterile saline)

-

Reference drug (e.g., Ibuprofen, Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle Control, Reference Drug, and Test Groups (receiving different doses of quinazolinone derivatives). Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Future Perspectives and Conclusion

Quinazolinone derivatives represent a highly versatile and clinically significant scaffold in medicinal chemistry.[1][6] Their demonstrated dual efficacy as both antibacterial and anti-inflammatory agents makes them particularly attractive for further development. The ability to modulate their activity through predictable structure-activity relationships provides a clear path for rational drug design.[10][16][22]

Future research should focus on:

-

Mechanism Deconvolution: Further elucidating the precise molecular targets to understand the polypharmacology of these compounds.

-

Optimization of Pharmacokinetics: Improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to enhance bioavailability and reduce potential off-target effects.

-

Combating Resistance: Designing novel derivatives that can overcome existing mechanisms of bacterial resistance.[2][11]

-

Hybrid Molecules: Synthesizing hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve synergistic therapeutic effects.[17]

This guide has provided a technical framework for understanding and advancing the study of quinazolinone derivatives. By leveraging the detailed protocols and SAR insights presented, researchers can more effectively navigate the discovery and development pipeline for this promising class of therapeutic agents.

References

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). National Institutes of Health. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Institutes of Health. [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health. [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. (n.d.). IJOER. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). ResearchGate. [Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Research Square. [Link]

-

Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. (2023). ACS Publications. [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (n.d.). National Institutes of Health. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]

-

(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). National Institutes of Health. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). ChemEngineering. [Link]

-

Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019). MDPI. [Link]

-

Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (n.d.). Bentham Science. [Link]

-

Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (n.d.). PubMed. [Link]

-

INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

In vitro antibacterial activity of ten series of substituted quinazolines. (2004). ResearchGate. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). National Institutes of Health. [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. [Link]

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (n.d.). PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). ResearchGate. [Link]

-

Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2024). Bioengineer.org. [Link]

-

Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (2014). ResearchGate. [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR. [Link]

-

An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). ResearchGate. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ujpronline.com [ujpronline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijoer.com [ijoer.com]

- 18. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. benthamscience.com [benthamscience.com]

- 25. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]

The Structure-Activity Relationship of 6-Bromo Substituted Quinazolinones: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic introduction of a bromine atom at the 6-position of this heterocyclic system has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer, antimicrobial, and anticonvulsant agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo substituted quinazolinones. We will delve into the critical role of substitutions at the 2 and 3-positions of the quinazolinone core, offering field-proven insights into the design and optimization of novel therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinazolinone Core and the Significance of 6-Bromo Substitution

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone core is particularly prevalent in a vast number of biologically active molecules, both natural and synthetic.[2] The introduction of a halogen atom, specifically bromine, at the 6-position of the quinazoline ring has been identified as a key strategy to enhance the therapeutic efficacy of these compounds.[3] This is attributed to the electronic and steric properties of bromine, which can influence the molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.

This guide will systematically explore the SAR of 6-bromo substituted quinazolinones across three major therapeutic areas: oncology, infectious diseases, and neurology. We will examine how modifications at various positions of the quinazolinone scaffold impact biological activity, supported by quantitative data and mechanistic insights.

Figure 1: General overview of the structure-activity relationship exploration for 6-bromo substituted quinazolinones.

Anticancer Activity: Targeting EGFR and Beyond